Physical and chemical properties of Ethyl 5-oxodecanoate
Physical and chemical properties of Ethyl 5-oxodecanoate
[1][2][3]
Executive Summary
Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized aliphatic ester characterized by a
Part 1: Molecular Identification & Physicochemical Profile
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Ethyl 5-oxodecanoate |
| Common Synonyms | 5-Oxodecanoic acid ethyl ester; Decanoic acid, 5-oxo-, ethyl ester |
| CAS Number | 93919-00-7 |
| FEMA Number | 4457 |
| Molecular Formula | C₁₂H₂₂O₃ |
| SMILES | CCCCCC(=O)CCCC(=O)OCC |
| InChI Key | ZAHUTEIIIFGYHV-UHFFFAOYSA-N |
Physical Properties
The following data represents the standard physicochemical consensus for high-purity (>95%) grades used in research and industry.
| Property | Value / Range | Condition |
| Molecular Weight | 214.30 g/mol | - |
| Physical State | Clear, colorless liquid | @ 20°C |
| Odor Profile | Fruity, waxy, dairy, creamy | Pure substance |
| Boiling Point | 290.00 – 294.00 °C | @ 760 mmHg |
| Density (Specific Gravity) | 0.943 – 0.953 g/cm³ | @ 20°C |
| Refractive Index ( | 1.433 – 1.439 | @ 20°C |
| Flash Point | ~124 °C (256 °F) | Closed Cup |
| Solubility (Water) | Insoluble (~167 mg/L) | @ 25°C (Est.)[2][5] |
| Solubility (Solvent) | Soluble in Ethanol, Oils | - |
| LogP (Octanol/Water) | 2.8 – 3.08 | Calculated |
Part 2: Synthetic Methodology
To ensure high purity and regioselectivity, the synthesis of Ethyl 5-oxodecanoate is best approached via the ring-opening of 2-acylcycloalkanones . This method avoids the polymerization side-reactions common in direct Michael additions and provides a robust, self-validating pathway.
The Retro-Claisen Route (Recommended)
This protocol utilizes the reactivity of enamines to acylate a cyclic ketone, followed by a base-mediated ring cleavage (Retro-Claisen) to generate the linear keto-acid precursor.
Step-by-Step Protocol:
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Enamine Formation:
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Reactants: Cyclopentanone + Pyrrolidine (Catalytic p-TsOH).
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Process: Reflux in toluene with a Dean-Stark trap to remove water.
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Mechanism: Condensation forms 1-(1-cyclopenten-1-yl)pyrrolidine.
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Acylation (C-Alkylation):
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Reactants: Enamine + Pentanoyl Chloride (Valeryl Chloride).
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Process: Add acid chloride dropwise at 0°C in anhydrous solvent (CH₂Cl₂).
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Intermediate: Hydrolysis of the iminium salt yields 2-pentanoylcyclopentanone.
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Retro-Claisen Ring Opening:
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Reactants: 2-Pentanoylcyclopentanone + Sodium Ethoxide (NaOEt) in Ethanol.
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Process: Reflux. The ethoxide attacks the ring carbonyl (not the side chain), leading to ring cleavage between C1 and C2.
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Result: Formation of Ethyl 5-oxodecanoate directly (via in situ esterification) or 5-oxodecanoic acid (if aqueous base is used, followed by separate esterification).
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Synthesis Pathway Diagram
Figure 1: Synthetic pathway via the Retro-Claisen cleavage of 2-acylcyclopentanone.
Part 3: Chemical Reactivity & Analytical Characterization
Reactivity Profile
Ethyl 5-oxodecanoate possesses two distinct electrophilic centers: the ester carbonyl (C1) and the ketone carbonyl (C5) . This bifunctionality allows for selective derivatization.
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Selective Reduction:
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NaBH₄ (0°C, MeOH): Selectively reduces the ketone (C5) to a hydroxyl group, yielding Ethyl 5-hydroxydecanoate (a precursor to lactones).
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LiAlH₄: Reduces both carbonyls to the diol (1,5-decanediol ).
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Hydrolysis:
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Acidic or basic hydrolysis targets the ester linkage to yield 5-oxodecanoic acid .
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Acidity:
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The protons at C4 and C6 are acidic (
to ketone), but C4 is less acidic than in -keto esters. Strong bases (LDA) are required for kinetic enolization.
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Spectroscopic Identification (Expected Data)
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ester -OCH₂- | 4.12 | Quartet ( | 2H | Ethyl methylene |
| C4-H | 2.48 | Triplet | 2H | |
| C6-H | 2.42 | Triplet | 2H | |
| C2-H | 2.31 | Triplet | 2H | |
| C3-H | 1.90 | Quintet | 2H | |
| Alkyl Chain | 1.25 – 1.60 | Multiplet | 6H | C7, C8, C9 methylenes |
| Ester -CH₃ | 1.25 | Triplet ( | 3H | Ethyl methyl |
| Terminal -CH₃ | 0.88 | Triplet | 3H | C10 Methyl |
Mass Spectrometry (EI, 70 eV)
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Molecular Ion (M+): m/z 214 (Weak)
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Base Peak: m/z 99 (Characteristic cleavage alpha to ketone).
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Diagnostic Fragment: m/z 169 (Loss of ethoxy/ethyl).
Part 4: Applications & Safety
Industrial Applications
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Flavor & Fragrance: Used in "brown" flavors (caramel, butterscotch) and dairy profiles (milk, cream, cheese) due to its fatty-waxy and fruity nuances.
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Pharmaceutical Intermediate: Serves as a scaffold for synthesizing
-lactones (via reduction/cyclization) and heterocyclic compounds (e.g., dihydropyridines via Hantzsch synthesis).
Handling & Safety (SDS Summary)
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GHS Classification: Not classified as a dangerous substance by ECHA/GHS standards, but standard laboratory hygiene applies.
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Precautions: Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.
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Toxicity: Generally Recognized As Safe (GRAS) for flavor use (FEMA 4457).
References
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Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters, and Ketones. WHO Food Additives Series: 52. Link
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Flavor and Extract Manufacturers Association (FEMA). (2010). FEMA GRAS Assessment of Aliphatic and Aromatic Esters. FEMA Number 4457. Link
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The Good Scents Company. (2023). Ethyl 5-oxodecanoate: Physicochemical and Organoleptic Data.[2][5]Link
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3022909, Ethyl 5-oxodecanoate.Link
- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. (Foundational reference for the synthesis mechanism described).
